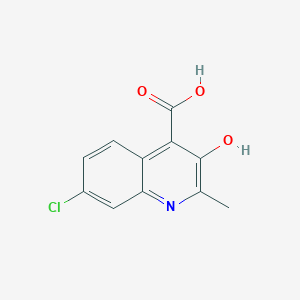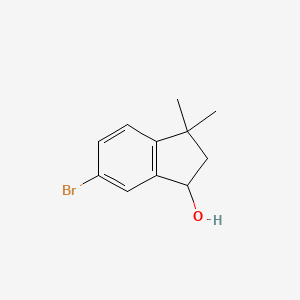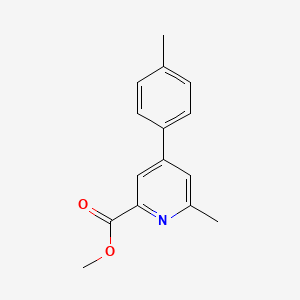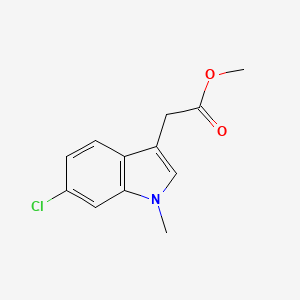
1-Chloro-1,2,2,2-tetramethyl-1-(4-methylphenyl)disilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1,2,2,2-tetramethyl-1-(p-tolyl)disilane is a chemical compound with the molecular formula C11H19ClSi2. It is a member of the disilane family, characterized by the presence of two silicon atoms in its structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Chloro-1,2,2,2-tetramethyl-1-(p-tolyl)disilane can be synthesized through several methods. One common approach involves the reaction of chlorosilanes with organometallic reagents. For instance, the reaction of chlorosilanes with Grignard reagents or organolithium compounds can yield the desired disilane compound .
Industrial Production Methods
Industrial production of 1-Chloro-1,2,2,2-tetramethyl-1-(p-tolyl)disilane typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving the use of advanced purification techniques such as distillation and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-1,2,2,2-tetramethyl-1-(p-tolyl)disilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different silane derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted disilane derivatives .
Applications De Recherche Scientifique
1-Chloro-1,2,2,2-tetramethyl-1-(p-tolyl)disilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-Chloro-1,2,2,2-tetramethyl-1-(p-tolyl)disilane involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic processes. Additionally, its ability to undergo substitution reactions allows it to modify other molecules, thereby exerting its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dichlorotetramethyldisilane: Similar in structure but with two chlorine atoms instead of one.
Chloropentamethyldisilane: Contains five methyl groups and one chlorine atom.
Disilane, 1-chloro-1,1,2,2-tetramethyl-: Another closely related compound with a similar structure
Uniqueness
1-Chloro-1,2,2,2-tetramethyl-1-(p-tolyl)disilane is unique due to the presence of the p-tolyl group, which imparts distinct chemical properties and reactivity compared to other disilane compounds. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
61211-98-1 |
|---|---|
Formule moléculaire |
C11H19ClSi2 |
Poids moléculaire |
242.89 g/mol |
Nom IUPAC |
chloro-methyl-(4-methylphenyl)-trimethylsilylsilane |
InChI |
InChI=1S/C11H19ClSi2/c1-10-6-8-11(9-7-10)14(5,12)13(2,3)4/h6-9H,1-5H3 |
Clé InChI |
PMJLCLZVUVAJCA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)[Si](C)([Si](C)(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


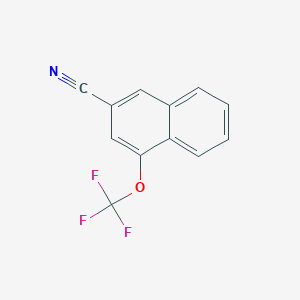

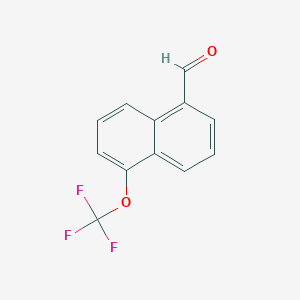



![6-Methyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B11869495.png)
